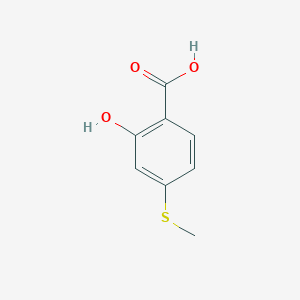

2-Hydroxy-4-(methylsulfanyl)benzoic acid

Vue d'ensemble

Description

2-Hydroxy-4-(methylsulfanyl)benzoic acid is a chemical compound with the molecular formula C8H8O3S . It has a molecular weight of 184.22 .

Synthesis Analysis

There are several methods to synthesize 2-Hydroxy-4-(methylsulfanyl)benzoic acid. One approach involves using readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol .Molecular Structure Analysis

The InChI code for 2-Hydroxy-4-(methylsulfanyl)benzoic acid is 1S/C8H8O3S/c1-12-5-2-3-6 (8 (10)11)7 (9)4-5/h2-4,9H,1H3, (H,10,11) .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 2-Hydroxy-4-(methylsulfanyl)benzoic acid has been utilized in the synthesis of various chemical compounds. For example, its analog, 2-methoxy-4-(methylsulfanyl)benzoic acid, was synthesized as an intermediate in the preparation of cardiotonic drugs Sulmazole and Isomazole (D. Lomov, 2019).

- The compound has also been involved in studies of electrochemical reduction, such as the investigation of 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, demonstrating its relevance in electrochemistry (Z. Mandić et al., 2004).

Biological Activity and Medicinal Chemistry

- In medicinal chemistry, the compound has been a part of metabolic studies. For instance, it was used in understanding the oxidative metabolism of a novel antidepressant, Lu AA21004, indicating its utility in drug metabolism research (Mette G. Hvenegaard et al., 2012).

- Research into the development of new pharmaceutical compounds, such as EP1 receptor antagonists, has also employed derivatives of this acid (A. Naganawa et al., 2006).

Synthesis Methodology

- The synthesis methodologies involving 2-Hydroxy-4-(methylsulfanyl)benzoic acid and its derivatives have been explored in various studies. For example, research on the synthesis of 2-hydroxy-4-methyl benzoic acid highlights the chemical process and structural identification of similar compounds (Che Qing-ming et al., 2006).

Material Science Applications

- In material science, the acid and its derivatives have been used to study the doping of polyaniline, a conductive polymer. This research contributes to the understanding of the electrical properties of polymers and their potential applications (C. A. Amarnath and S. Palaniappan, 2005).

Safety And Hazards

Propriétés

IUPAC Name |

2-hydroxy-4-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLRWJMFYFRILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541182 | |

| Record name | 2-Hydroxy-4-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-(methylsulfanyl)benzoic acid | |

CAS RN |

67127-67-7 | |

| Record name | 2-Hydroxy-4-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)

![4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane](/img/structure/B1356587.png)